Aristolan-1(10)-en-9-ol

Description

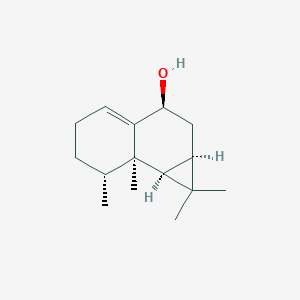

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(1aR,3S,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalen-3-ol |

InChI |

InChI=1S/C15H24O/c1-9-6-5-7-10-12(16)8-11-13(14(11,2)3)15(9,10)4/h7,9,11-13,16H,5-6,8H2,1-4H3/t9-,11-,12+,13+,15+/m1/s1 |

InChI Key |

ARZRZIVMAWEEFY-PYISLEMLSA-N |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1([C@H]3[C@H](C3(C)C)C[C@@H]2O)C |

Canonical SMILES |

CC1CCC=C2C1(C3C(C3(C)C)CC2O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Aristolan-1(10)-en-9-ol?

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and known biological activities of the sesquiterpenoid Aristolan-1(10)-en-9-ol. It includes a summary of its physicochemical properties, details of its isolation from a natural source, and an examination of its sedative effects and proposed mechanism of action.

Chemical Structure and Properties

This compound is a sesquiterpenoid with a characteristic aristolane skeleton. Its chemical formula is C15H24O.

Structure:

Figure 1. 2D Chemical Structure of 9-Aristolen-1-ol (a stereoisomer of this compound).

Physicochemical Data:

The following table summarizes key computed physicochemical properties for a stereoisomer, 9-Aristolen-1-ol.[1]

| Property | Value | Reference |

| Molecular Formula | C15H24O | [1] |

| Molecular Weight | 220.35 g/mol | [1] |

| XLogP3-AA | 3.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 220.182715385 Da | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

Biological Activity: Sedative Effects

Recent studies have identified this compound as a potent sedative agent. Research on its effects in a caffeine-induced excitatory mouse model demonstrated significant activity.

Quantitative Biological Data:

| Experimental Model | Dosage | Observed Effect | Reference |

| Caffeine-treated excitatory mice | 300 µ g/cage (inhalation) | ~60% inhibition of locomotion | [2] |

| Pentobarbital-induced sleep model | Inhalation | Prolonged sleep to the same extent as 1 mg/kg diazepam | [2] |

Experimental Protocols

Isolation of this compound from Nardostachys chinensis [2]

A detailed experimental protocol for the isolation of this compound has been described. The general workflow involves extraction and chromatographic separation.

-

Extraction: The dried roots of Nardostachys chinensis are subjected to extraction with an organic solvent such as acetone.

-

Chromatographic Separation: The resulting crude extract is then fractionated using a series of chromatographic techniques. This typically involves column chromatography over silica gel, followed by further purification steps which may include preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound. Six oxygenated sesquiterpenoids, including aristolane- and guaiane-types, were isolated from an acetone extract of spikenard.[2]

Evaluation of Sedative Activity [2]

The sedative properties of the isolated compound were assessed using established mouse models.

-

Animal Model: Caffeine-treated excitatory mice were used to model a state of hyperlocomotion.

-

Administration: this compound was administered via inhalation at a specific dose.

-

Locomotion Assessment: The locomotor activity of the mice was monitored and quantified to determine the inhibitory effect of the compound.

-

Pentobarbital-Induced Sleep Test: To further characterize the sedative effect, the compound was administered to mice prior to an injection of pentobarbital. The duration of sleep was measured and compared to a control group and a group treated with a known sedative drug, diazepam.

Proposed Mechanism of Action

Interestingly, unlike diazepam, inhalation of this compound for one hour did not impair motor coordination in a rota-rod test, suggesting a potentially favorable safety profile with reduced motor side effects.[2]

Visualized Workflows and Pathways

Caption: Experimental workflow for the isolation and bioactivity assessment.

Caption: Proposed mechanism of action via the GABAergic system.

References

The Botanical Origins and Isolation of Aristolan-1(10)-en-9-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation methodologies, and relevant biological pathways of the sesquiterpenoid Aristolan-1(10)-en-9-ol. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound, a notable aristolane-type sesquiterpenoid, has been identified as a constituent of aromatic, perennial herbs belonging to the Valerianaceae family. The primary botanical sources for this compound are the roots and rhizomes of:

These plants, commonly known as Spikenard, have a long history of use in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine, for their sedative and tranquilizing properties. The presence of this compound and related sesquiterpenoids is believed to contribute significantly to these therapeutic effects.

While several studies have focused on the isolation and characterization of various sesquiterpenoids from these species, specific quantitative data on the yield or concentration of this compound remains largely unpublished in the reviewed literature. However, the isolation of related aristolane compounds in milligram quantities from several kilograms of plant material suggests that this compound is likely present in comparable, albeit relatively low, concentrations.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic separation. The following is a generalized, yet detailed, protocol based on established methodologies for the isolation of aristolane-type sesquiterpenoids from Nardostachys species.

Plant Material and Extraction

Table 1: Summary of Plant Material and Extraction Parameters

| Parameter | Description |

| Plant Part | Dried and powdered roots and rhizomes |

| Extraction Solvent | 95% Aqueous Ethanol (EtOH) or Methanol (MeOH) |

| Extraction Method | Maceration or Soxhlet extraction |

| Solvent to Solid Ratio | Typically 3 x 1.5 L of solvent for every 1 kg of plant material |

| Extraction Duration | 24-72 hours per extraction cycle, repeated 2-3 times |

| Post-Extraction Step | Evaporation of the solvent under reduced pressure to yield a crude extract |

Chromatographic Purification

The purification of the crude extract to isolate this compound employs various chromatographic techniques.

Table 2: Generalized Chromatographic Purification Protocol

| Step | Technique | Stationary Phase | Mobile Phase (Eluent System) | Fraction Collection |

| 1. Initial Fractionation | Column Chromatography (CC) | Silica gel (100-200 or 200-300 mesh) | Gradient of Hexane-Ethyl Acetate (EtOAc) or Chloroform-Methanol (CHCl₃-MeOH) | Fractions are collected based on TLC analysis. |

| 2. Further Separation | Medium Pressure Liquid Chromatography (MPLC) | Reversed-phase C18 silica gel | Gradient of Methanol-Water (MeOH-H₂O) | Fractions containing compounds of similar polarity are pooled. |

| 3. Final Purification | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Reversed-phase C18 column | Isocratic or gradient elution with Acetonitrile-Water (ACN-H₂O) or MeOH-H₂O | Pure this compound is collected. |

-

Thin-Layer Chromatography (TLC) is utilized throughout the process to monitor the separation and identify fractions containing the target compound. A typical mobile phase for TLC analysis of aristolane sesquiterpenoids is a mixture of hexane and ethyl acetate. The spots can be visualized by spraying with a solution of vanillin-sulfuric acid followed by heating.

Biosynthesis and Biological Activity

Biosynthetic Pathway of Aristolane Sesquiterpenoids

Aristolane-type sesquiterpenoids, including this compound, are synthesized in plants via the mevalonate pathway. The key precursor for all sesquiterpenes is farnesyl diphosphate (FPP). The formation of the characteristic aristolane skeleton is initiated by the enzymatic cyclization of FPP.

Caption: Proposed biosynthetic pathway of this compound from Farnesyl Diphosphate.

The biosynthesis is initiated by the enzyme aristolene synthase, which catalyzes the cyclization of FPP to form the intermediate germacrene A. Subsequent protonation, rearrangement, and deprotonation steps lead to the formation of the aristolene hydrocarbon skeleton. Finally, a hydroxylation reaction, likely catalyzed by a cytochrome P450 monooxygenase, introduces the hydroxyl group at the C-9 position to yield this compound.

Sedative Effect and the GABAergic Signaling Pathway

This compound has been shown to exhibit sedative effects, which are believed to be mediated through the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its action is primarily mediated by the GABA-A receptor, a ligand-gated ion channel.

Caption: Mechanism of sedative action of this compound on the GABAergic synapse.

This compound is thought to act as a positive allosteric modulator of the GABA-A receptor. This means that it binds to a site on the receptor that is different from the GABA binding site and enhances the effect of GABA. This enhanced GABAergic transmission leads to an increased influx of chloride ions into the postsynaptic neuron, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as a sedative effect.[6]

Conclusion

This compound, a sesquiterpenoid found in Nardostachys chinensis and Nardostachys jatamansi, represents a promising natural product with potential applications in the development of new sedative and anxiolytic agents. This guide provides a foundational understanding of its natural sources, a generalized yet robust protocol for its isolation, and an overview of its biosynthetic origins and mechanism of action. Further research is warranted to quantify its presence in its botanical sources and to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolome and transcriptome associated analysis of sesquiterpenoid metabolism in Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. Antioxidant, Biomolecule Oxidation Protective Activities of Nardostachys jatamansi DC and Its Phytochemical Analysis by RP-HPLC and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.net [pharmacyjournal.net]

- 6. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Aristolan-1(10)-en-9-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of Aristolan-1(10)-en-9-ol, a sesquiterpenoid belonging to the aristolane class. The aristolane skeleton is characterized by a unique tricyclic system featuring a gem-dimethylcyclopropane moiety. The stereochemistry of these molecules is crucial as it significantly influences their biological activity. This document collates available data on the structure, characterization, and potential biological relevance of these stereoisomers, with a focus on quantitative data and experimental methodologies.

Core Structure and Stereoisomerism

The core structure of this compound is a sesquiterpenoid with the molecular formula C₁₅H₂₄O.[1] The aristolane skeleton possesses several chiral centers, leading to the possibility of multiple stereoisomers. The key stereochemical features are determined by the relative orientations of the substituents on the ring system. A critical stereocenter is at the C-9 position, where the hydroxyl group can be in either an alpha (α) or beta (β) configuration. The stereochemistry of the ring junctions also contributes to the overall three-dimensional structure.

Based on the aristolane framework, the primary stereoisomers of this compound are designated based on the orientation of the hydroxyl group at C-9:

-

(+)-Aristolan-1(10)-en-9β-ol: The hydroxyl group is in the beta orientation.

-

(-)-Aristolan-1(10)-en-9α-ol: The hydroxyl group is in the alpha orientation.

Further isomerism can arise from the stereochemistry at other chiral centers within the aristolane core. The determination of the absolute configuration of these stereoisomers relies on a combination of spectroscopic techniques and, where possible, X-ray crystallography.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its closely related analogs. Due to the limited availability of data for all stereoisomers of the target compound, data for structurally similar compounds, such as 9-hydroxyaristolenones, are included for comparative purposes.

Table 1: Physicochemical Properties of this compound Stereoisomers and Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Specific Rotation (c, Solvent) |

| Aristol-1(10)-en-9-ol | C₁₅H₂₄O | 220.35 | Not Reported |

| (+)-1(10)-Aristolen-9β-ol | C₁₅H₂₄O | 220.35 | Not Reported |

| 9-epidebilon (9β-hydroxy-1(10)-aristolen-2-one) | C₁₅H₂₂O₂ | 234.34 | Not Reported |

Table 2: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

Data for 9-epidebilon is presented as a representative example of a 9β-hydroxy aristolane derivative.[2]

| Proton | 9-epidebilon (9β-hydroxy-1(10)-aristolen-2-one) |

| H-1 | 6.12 (d, 1.8) |

| H-9 | 4.46 (m) |

| H₃-12 | 0.95 (s) |

| H₃-13 | 1.02 (s) |

| H₃-14 | 1.25 (s) |

| H₃-15 | 1.06 (d, 6.6) |

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

Data for 9-epidebilon is presented as a representative example of a 9β-hydroxy aristolane derivative.[2]

| Carbon | 9-epidebilon (9β-hydroxy-1(10)-aristolen-2-one) |

| C-1 | 120.8 |

| C-2 | 199.2 |

| C-9 | 67.2 |

| C-10 | 174.7 |

| C-11 | 19.4 |

| C-12 | 28.5 |

| C-13 | 16.5 |

| C-14 | 22.1 |

| C-15 | 15.1 |

Experimental Protocols

General Isolation Protocol for Aristolane Sesquiterpenoids

-

Extraction: The dried and powdered plant material (e.g., rhizomes of N. chinensis) is extracted with a suitable solvent, such as ethanol or methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) with various solvent systems to isolate the individual compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC, ROESY), mass spectrometry (MS), and circular dichroism (CD). The relative stereochemistry is often established using ROESY and by analyzing the coupling constants in the ¹H NMR spectrum.[2] Absolute stereochemistry can be determined by X-ray crystallography of suitable crystals or by comparison of CD spectra with known compounds.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the isolation and characterization of this compound stereoisomers and a conceptual signaling pathway based on the known biological activity of related compounds.

Caption: General workflow for the isolation and characterization of stereoisomers.

Caption: Conceptual modulation of the serotonin transporter by aristolane stereoisomers.

Biological Activity and Significance

Aristolane-type sesquiterpenoids isolated from Nardostachys chinensis have been shown to exhibit regulatory effects on the serotonin transporter (SERT).[3][4] SERT is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Modulation of SERT activity is a primary mechanism for many antidepressant medications.

The stereochemistry of aristolane sesquiterpenoids can significantly impact their interaction with biological targets like SERT. Different stereoisomers may exhibit varying potencies and even opposing effects (e.g., inhibition vs. enhancement of SERT activity). Therefore, the stereoselective synthesis and biological evaluation of individual stereoisomers of this compound are critical for understanding their therapeutic potential and for the development of new drugs targeting neuropsychiatric and digestive disorders. The subtle differences in the three-dimensional arrangement of atoms in each stereoisomer can lead to distinct binding affinities and conformations when interacting with the active site of a protein, ultimately determining the biological response.

References

An In-depth Technical Guide on the Spectral Data of Aristolan-1(10)-en-9-ol

This technical guide provides a comprehensive overview of the spectral data for the natural sesquiterpenoid, Aristolan-1(10)-en-9-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Chemical Structure

This compound is a tricyclic sesquiterpenoid characterized by an aristolane skeleton. The structure features a double bond at the C1(10) position and a hydroxyl group at C9. The molecular formula is C₁₅H₂₄O, and it has a molecular weight of approximately 220.35 g/mol . The stereochemistry of the molecule is a critical aspect of its structure and is essential for the correct interpretation of its spectral data.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques. The following sections present the key spectral data in a structured format.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. Below are the tabulated ¹H and ¹³C NMR data for a closely related compound, 1(10)-aristolen-9β-ol, which serves as a reference for this compound. The data is typically recorded in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

Table 1: ¹H NMR Spectral Data of 1(10)-aristolen-9β-ol

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2 | 1.95 | m | |

| 3 | 1.50, 1.65 | m | |

| 4 | 2.10 | m | |

| 5 | 1.80 | m | |

| 6 | 1.45 | m | |

| 7 | 1.75 | m | |

| 8 | 1.90, 2.05 | m | |

| 9 | 4.15 | br s | |

| 11 | 0.95 | s | |

| 12 | 0.98 | s | |

| 13 | 1.05 | d | 7.0 |

| 14 | 1.70 | s | |

| 15 | 0.85 | s |

Table 2: ¹³C NMR Spectral Data of 1(10)-aristolen-9β-ol

| Position | Chemical Shift (δ) ppm |

| 1 | 140.5 |

| 2 | 26.5 |

| 3 | 24.0 |

| 4 | 38.0 |

| 5 | 50.0 |

| 6 | 22.5 |

| 7 | 35.0 |

| 8 | 30.0 |

| 9 | 75.0 |

| 10 | 125.0 |

| 11 | 28.0 |

| 12 | 21.0 |

| 13 | 15.0 |

| 14 | 20.0 |

| 15 | 18.0 |

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption is that of the hydroxyl group.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl group)[1][2][3] |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1050 | Strong | C-O stretch (alcohol) |

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition.

Table 4: Mass Spectrometry Data of this compound

| Ion | m/z (calculated) | m/z (found) | Technique |

| [M]⁺ | 220.1827 | 220.1825 | HRESIMS |

| [M+H]⁺ | 221.1905 | 221.1903 | HRESIMS |

| [M+Na]⁺ | 243.1725 | 243.1723 | HRESIMS |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for aristolane sesquiterpenoids.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 or 600 MHz.

-

¹H NMR Acquisition: The ¹H NMR spectra are acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: The ¹³C NMR spectra are acquired with a spectral width of 200-220 ppm, a relaxation delay of 2-3 seconds, and 1024-4096 scans. Proton decoupling is used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2D NMR: To aid in structure elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed.

-

Sample Preparation: A small amount of the sample is either dissolved in a suitable solvent (e.g., chloroform) to be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet.

-

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The mass analyzer is operated in positive or negative ion mode to detect the molecular ion and its adducts.

Mandatory Visualizations

The following diagrams illustrate the typical workflow for the isolation and characterization of aristolane sesquiterpenoids and the logical flow of spectroscopic data analysis for structure elucidation.

References

- 1. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

An In-depth Technical Guide on the Biological Activity of Aristolane Sesquiterpenoids

Disclaimer: Information regarding the specific compound Aristolan-1(10)-en-9-ol is not available in the reviewed scientific literature. This guide therefore focuses on the biological activities of the broader class of aristolane-type sesquiterpenoids, drawing on data from structurally related compounds isolated from natural sources.

This technical guide provides a comprehensive overview of the biological activities of aristolane-type sesquiterpenoids, a class of natural products primarily isolated from plant species such as Nardostachys jatamansi (Spikenard) and Valeriana officinalis. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound class.

Introduction to Aristolane Sesquiterpenoids

Aristolane sesquiterpenoids are a class of bicyclic sesquiterpenoids characterized by a distinctive 5/7 fused ring system. They are part of the diverse family of terpenoid compounds and have been the subject of phytochemical and pharmacological research due to their interesting biological properties. While a plethora of aristolane derivatives have been identified, this guide will focus on the activities that have been quantitatively assessed, providing a basis for further investigation and drug discovery efforts.

Key Biological Activities

The primary biological activities reported for aristolane sesquiterpenoids include the modulation of the serotonin transporter (SERT), as well as cytotoxic and antimicrobial effects.

A significant area of investigation for aristolane-type sesquiterpenoids has been their ability to modulate the activity of the serotonin transporter (SERT), a key protein in the regulation of serotonergic neurotransmission. Dysregulation of SERT is implicated in various neuropsychiatric disorders, making it a crucial target for drug development.

A study on sesquiterpenoids isolated from Nardostachys chinensis evaluated their effects on SERT activity. The following table summarizes the activity of representative aristolane-type sesquiterpenoids.[1][2] It is important to note that specific IC50 or EC50 values for "this compound" have not been reported.

| Compound | Source Organism | Bioassay | Concentration | % SERT Activity | Reference |

| Kanshone C | Nardostachys chinensis | SERT Inhibition Assay | 10.0 µM | ~80% inhibition | [2] |

| Desoxo-narchinol A | Nardostachys chinensis | SERT Enhancement Assay | 10.0 µM | ~60% enhancement | [2] |

Note: The percentage of SERT activity is estimated from the graphical data presented in the cited literature.

The following protocol is a summary of the methodology used to assess the SERT regulatory activity of aristolane sesquiterpenoids.[1][2]

-

Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human SERT gene are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and G418 (400 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation: Test compounds (aristolane sesquiterpenoids) and control drugs (e.g., fluoxetine for inhibition, p-chloramphetamine for enhancement) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are further diluted with assay buffer to the final desired concentrations.

-

SERT Uptake Assay:

-

HEK-SERT cells are seeded into 96-well plates and grown to confluence.

-

The cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are then incubated with the test compounds or controls at various concentrations for a specified pre-incubation time.

-

A fluorescent substrate for SERT (e.g., a commercially available substrate like ASP+) is added to each well, and the plate is incubated for a specific uptake period.

-

The uptake process is terminated by washing the cells with ice-cold KRH buffer.

-

The fluorescence intensity within the cells is measured using a high-content imaging system or a fluorescence plate reader.

-

-

Data Analysis: The fluorescence intensity is proportional to the SERT activity. The percentage of inhibition or enhancement is calculated relative to the vehicle control (DMSO) and the positive controls. Dose-response curves are generated to determine IC50 or EC50 values.

Several sesquiterpenoids have been evaluated for their cytotoxic effects against various cancer cell lines. While specific data for aristolane-type sesquiterpenoids is limited in the searched literature, data from other sesquiterpenoid classes can provide a reference for potential activity and experimental design.

The following table presents IC50 values for other sesquiterpenoids, illustrating the type of data generated in cytotoxicity studies.

| Compound | Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Atractylon | Eudesmane Sesquiterpenoid | HL-60 (Leukemia) | ~15 µg/mL | [3] |

| Atractylenolide I | Eudesmane Sesquiterpenoid | HL-60 (Leukemia) | ~30 µg/mL | [3] |

-

Cell Culture: Cancer cell lines (e.g., HL-60, A549, HCT116) are maintained in appropriate culture media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 48 or 72 hours.

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The culture medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Sesquiterpenoids are known to possess antimicrobial properties. Although specific studies on the antimicrobial activity of this compound were not found, the general experimental approach is outlined below.

The following table provides examples of Minimum Inhibitory Concentration (MIC) values for other sesquiterpenoids against various microbial strains.

| Compound | Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Farnesol derivative 1 | Farnesane Sesquiterpenoid | Staphylococcus aureus | 75 | [4] |

| Farnesol derivative 2 | Farnesane Sesquiterpenoid | Acinetobacter baumannii | 150 | [4] |

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to reach a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Preparation: Test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

The following diagram illustrates a typical workflow for the screening and identification of aristolane sesquiterpenoids with SERT modulatory activity.

Caption: Workflow for the discovery of SERT-modulating aristolane sesquiterpenoids.

The diagram below illustrates the logical connection between the observed biological activities of aristolane sesquiterpenoids and their potential therapeutic applications.

Caption: Potential therapeutic avenues for aristolane sesquiterpenoids.

Conclusion and Future Directions

Aristolane-type sesquiterpenoids represent a promising class of natural products with demonstrated biological activities, particularly as modulators of the serotonin transporter. The data presented in this guide, drawn from studies on related compounds, underscore the potential for this chemical scaffold in the development of novel therapeutics for neuropsychiatric disorders, and potentially for cancer and infectious diseases.

Future research should focus on the isolation and characterization of novel aristolane derivatives, including a definitive study on this compound to ascertain its specific biological profile. Further elucidation of the structure-activity relationships (SAR) within the aristolane class will be crucial for the rational design of more potent and selective drug candidates. Additionally, in-depth mechanistic studies are required to understand the precise molecular interactions with their biological targets and to validate their therapeutic potential in preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of sesquiterpenoids from Atractylodes ovata on leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Sedative Potential of Aristolan-1(10)-en-9-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the sedative properties of Aristolan-1(10)-en-9-ol, a sesquiterpenoid isolated from Nardostachys chinensis, commonly known as Spikenard. Traditionally used as an herbal tranquilizer, recent scientific evidence has begun to elucidate the pharmacological basis for its sedative effects, identifying this compound as a key active component. This document provides a comprehensive summary of the available quantitative data, detailed experimental protocols, and the proposed mechanism of action for this promising natural compound.

Quantitative Data Summary

The sedative effects of this compound have been quantified in preclinical studies, primarily focusing on its impact on locomotor activity and potentiation of sleep. The following tables summarize the key findings from studies involving inhalation administration in a caffeine-treated excitatory mouse model.

Table 1: Effect of this compound on Locomotor Activity

| Compound | Dose | Inhibition of Locomotion (%) |

| This compound | 300 µ g/cage | ~60%[1][2][3] |

| Patchouli alcohol | 300 µ g/cage | ~60%[2] |

| Diazepam | 1 mg/kg | Comparable to test compounds[1] |

Table 2: Effect of this compound on Pentobarbital-Induced Sleep

| Compound | Dose | Prolongation of Sleep Duration (%) |

| This compound | 300 µ g/cage | 84%[1] |

| Diazepam | 1 mg/kg | 64%[1] |

| Diazepam | 5 mg/kg | 299%[1] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to evaluate the sedative effects of this compound.

Animal Model and Drug Administration

-

Animal Model: Male ddY mice, four weeks old, were used for the studies. The mice were acclimatized for one week prior to the experiments.[3]

-

Induction of Excitation: To create an excitatory mouse model, caffeine was administered to the mice, which more than doubled their locomotor activity.[3]

-

Inhalation Administration: this compound was dissolved in triethyl citrate. A paper disk was permeated with the sample solution for inhalation administration within a cage.[3]

Open-Field Test

The open-field test was utilized to assess the effect of this compound on spontaneous locomotor activity.

-

Apparatus: A circular field (50 cm in diameter) with 10-cm-high walls was used. The floor was divided into 19 sections.

-

Procedure: Mice were individually placed in the center of the open field. The number of sector crossings was recorded for a defined period to quantify locomotor activity. A reduction in the number of crossings was indicative of a sedative effect.

Pentobarbital-Induced Sleep Test

This test was conducted to evaluate the hypnotic potentiation effect of this compound.

-

Procedure: Following the administration of this compound by inhalation, mice were intraperitoneally injected with a sub-hypnotic dose of pentobarbital.

-

Measurement: The duration of sleep, defined as the time from the loss to the recovery of the righting reflex, was recorded. An increase in the duration of sleep indicated a potentiation of the hypnotic effect of pentobarbital.

Rota-Rod Test

The rota-rod test was employed to assess the effect of this compound on motor coordination.

-

Apparatus: A rotating rod apparatus was used.

-

Procedure: Mice were placed on the rotating rod, and the time they were able to maintain their balance and stay on the rod was measured.

-

Results: Inhalation of this compound for 1 hour did not affect motor coordination, unlike diazepam which is known to impair it.[1][2][3]

Signaling Pathways and Experimental Workflow

The sedative action of this compound is believed to be mediated through the GABAergic system. The following diagrams illustrate the proposed signaling pathway and the general experimental workflow.

The sedative effect of this compound was completely abolished by the administration of flumazenil, a known GABAA-benzodiazepine receptor antagonist.[1][2] This strongly suggests that this compound exerts its sedative effects via the GABAergic system, likely by acting as an agonist at the GABAA-benzodiazepine receptor complex.[1] This mechanism is similar to that of benzodiazepines like diazepam, although this compound did not show the motor coordination impairment associated with diazepam in the rota-rod test.[1][2]

Conclusion

This compound, a sesquiterpenoid from Nardostachys chinensis, demonstrates significant sedative properties with a favorable safety profile concerning motor coordination. Its mechanism of action via the GABAergic system presents a compelling case for its development as a potential therapeutic agent for conditions requiring mild sedation, such as anxiety and insomnia. Further research is warranted to fully elucidate its pharmacological profile and clinical potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of Aristolan-1(10)-en-9-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolan-1(10)-en-9-ol, a naturally occurring aristolane-type sesquiterpenoid, has demonstrated notable bioactivity, particularly in the realm of central nervous system modulation. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a primary focus on its sedative properties. Evidence points towards the involvement of the GABAergic system, a key pathway for inhibitory neurotransmission. While the essential oils containing this compound have shown moderate cytotoxic and potential anti-inflammatory activities, data on the pure compound's effects in these areas are not yet fully elucidated. This document consolidates available quantitative data, details relevant experimental protocols, and presents visual diagrams of the key signaling pathway and experimental workflows to support further research and drug development efforts.

Introduction

This compound is a bicyclic sesquiterpenoid belonging to the aristolane class of natural products. These compounds are characterized by a distinctive tricyclic carbon skeleton and are found in various plant species, including those from the Nardostachys and Aristolochia genera. Sesquiterpenoids, in general, are known for their diverse pharmacological properties, which include anti-tumor, anti-inflammatory, and neuroprotective effects. This guide focuses specifically on the elucidated and potential mechanisms of action of this compound.

Primary Mechanism of Action: Sedative Effects via the GABAergic System

The most well-documented biological activity of this compound is its sedative effect, which is believed to be mediated through the potentiation of the GABAergic system.

Signaling Pathway

The sedative action of this compound is proposed to occur through positive allosteric modulation of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter γ-aminobutyric acid (GABA), opens to allow the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus producing an inhibitory, or sedative, effect. The sedative effects of this compound were shown to be reversed by flumazenil, a known antagonist of the benzodiazepine binding site on the GABAA receptor, strongly suggesting that this compound acts at or near this site to enhance GABAergic neurotransmission[1][2].

Figure 1: Proposed GABAergic signaling pathway for this compound.

Quantitative Data

The sedative effects of inhaled this compound have been quantified in mouse models. The following table summarizes the key findings.

| Assay | Test Substance | Dose | Effect | Reference |

| Caffeine-Induced Locomotion | This compound | 300 µ g/cage (inhalation) | ~60% inhibition of locomotion | [1][2] |

| Pentobarbital-Induced Sleep | This compound | 300 µ g/cage (inhalation) | Prolonged sleep to the same extent as 1 mg/kg diazepam (i.p.) | [1][2] |

| Pentobarbital-Induced Sleep with Antagonist | This compound + Flumazenil | 300 µ g/cage (inhalation) + 3 mg/kg (i.p.) | Sedative effect completely disappeared | [1][2] |

Experimental Protocols

This protocol assesses the sedative or calming effect of a substance by measuring its ability to counteract the stimulant effect of caffeine on motor activity.

References

In-depth Technical Guide: GABAergic Activity of Aristolan-1(10)-en-9-ol

A comprehensive review of current research, experimental data, and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The modulation of GABAergic signaling through the GABAA receptor, a ligand-gated ion channel, is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. Consequently, the discovery and characterization of novel compounds that interact with the GABAA receptor are of significant interest to the scientific and medical communities.

This technical guide focuses on the GABAergic activity of Aristolan-1(10)-en-9-ol, a sesquiterpenoid of natural origin. While research into the broader class of sesquiterpenoids has revealed a diverse range of biological activities, specific data on the interaction of this compound with the GABAergic system is not available in the current scientific literature. This document, therefore, serves to highlight this knowledge gap and to propose a framework for future investigation based on established methodologies in the field of GABAA receptor pharmacology.

Proposed Future Research and Methodologies

The following sections outline a comprehensive research plan to elucidate the potential GABAergic activity of this compound. These proposed studies are based on standard and well-validated experimental protocols used to characterize the interaction of compounds with the GABAA receptor.

Data Presentation: A Framework for Quantitative Analysis

To systematically evaluate the GABAergic activity of this compound, future studies should aim to generate quantitative data that can be summarized in the following tabular format:

Table 1: Radioligand Binding Affinity of this compound at GABAA Receptor Subtypes

| GABAA Receptor Subtype | Radioligand | Ki (nM) | n |

| α1β2γ2 | [3H]Muscimol | Data not available | |

| α2β3γ2 | [3H]Muscimol | Data not available | |

| α5β3γ2 | [3H]Muscimol | Data not available | |

| α1β2γ2 | [3H]Flunitrazepam | Data not available |

This table will be populated with the dissociation constant (Ki) values obtained from competitive binding assays to determine the affinity of this compound for various GABAA receptor subtypes.

Table 2: Electrophysiological Characterization of this compound on GABAA Receptors

| GABAA Receptor Subtype | Parameter | Value | n |

| α1β2γ2 | EC50 (µM) | Data not available | |

| α1β2γ2 | Imax (% of GABA) | Data not available | |

| α1β2γ2 | Allosteric Modulation | Data not available |

This table will summarize key parameters from electrophysiological experiments, including the half-maximal effective concentration (EC50) and the maximal current response (Imax) relative to GABA, to determine the potency and efficacy of this compound.

Experimental Protocols: A Roadmap for Investigation

The following detailed methodologies are proposed for the comprehensive evaluation of this compound's GABAergic activity.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for different GABAA receptor subtypes.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing specific recombinant GABAA receptor subtypes (e.g., α1β2γ2, α2β3γ2, α5β3γ2) will be prepared from transiently or stably transfected HEK293 cells.

-

Binding Assay: Competition binding assays will be performed using a radiolabeled ligand with known affinity for a specific site on the GABAA receptor (e.g., [3H]muscimol for the GABA binding site, [3H]flunitrazepam for the benzodiazepine site).

-

Incubation: Membranes will be incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand will be separated by rapid filtration, and the amount of bound radioactivity will be quantified using liquid scintillation counting.

-

Data Analysis: The concentration-dependent inhibition of radioligand binding will be analyzed using non-linear regression to determine the IC50 value, which will then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

-

Objective: To characterize the functional effects of this compound on GABAA receptor-mediated currents.

-

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes will be harvested and injected with cRNAs encoding the subunits of the desired GABAA receptor subtype.

-

Electrophysiological Recording: After 2-4 days of expression, oocytes will be voltage-clamped at -60 mV.

-

Drug Application: GABA, this compound, and co-applications will be perfused over the oocyte.

-

Data Acquisition: GABA-evoked chloride currents will be recorded in the absence and presence of varying concentrations of this compound.

-

Data Analysis: Concentration-response curves will be generated to determine the EC50 and Imax for direct activation. To assess allosteric modulation, the potentiation or inhibition of a submaximal GABA concentration (e.g., EC10-20) by this compound will be quantified.

-

3. Patch-Clamp Electrophysiology in Mammalian Cells

-

Objective: To investigate the modulatory effects of this compound on synaptic and extrasynaptic GABAA receptors in a more native environment.

-

Methodology:

-

Cell Culture: Primary neuronal cultures or cell lines (e.g., HEK293) stably expressing specific GABAA receptor subtypes will be used.

-

Recording Configuration: Whole-cell patch-clamp recordings will be performed to measure both synaptic (phasic) and extrasynaptic (tonic) GABAergic currents.

-

Drug Application: this compound will be applied via bath perfusion or a rapid local perfusion system.

-

Data Analysis: Changes in the amplitude, frequency, and kinetics of spontaneous or miniature inhibitory postsynaptic currents (sIPSCs/mIPSCs) will be analyzed to assess effects on synaptic transmission. Changes in the holding current will be measured to quantify effects on tonic inhibition.

-

Mandatory Visualization: Conceptual Frameworks for Investigation

The following diagrams, generated using the DOT language, illustrate the conceptual workflows and signaling pathways that would be central to investigating the GABAergic activity of this compound.

Caption: Proposed experimental workflow for characterizing the GABAergic activity of this compound.

Caption: Hypothesized signaling pathway of this compound at the GABAA receptor.

While there is currently no published data on the GABAergic activity of this compound, its chemical structure as a sesquiterpenoid warrants investigation into its potential as a modulator of the GABAA receptor. The experimental framework outlined in this technical guide provides a clear and comprehensive path for future research. Elucidating the potential interaction of this compound with the GABAergic system could open new avenues for the development of novel therapeutics for a range of neurological and psychiatric conditions. This document serves as a call to action for the scientific community to explore the pharmacological profile of this compound and to fill the existing gap in our knowledge.

Aristolan-1(10)-en-9-ol: A Technical Overview of its Discovery and Characterization

Abstract

This technical guide provides a comprehensive overview of the sesquiterpene Aristolan-1(10)-en-9-ol, from its initial discovery and isolation to its structural characterization. The document details the natural source of the compound, the methodologies employed for its extraction and purification, and a complete summary of its spectroscopic data. All quantitative information is presented in structured tables for clarity and comparative analysis. Additionally, a detailed experimental workflow is visualized using a Graphviz diagram. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the technical history and properties of this compound.

Introduction

This compound is a sesquiterpene belonging to the aristolane class of natural products. These compounds are characterized by a bicyclic carbon skeleton and are found in various marine and terrestrial organisms. This document outlines the discovery and history of this compound, providing a detailed account of the scientific work that led to its identification.

Discovery and Natural Source

This compound was first reported in 2009 by Su et al. as a constituent of the marine red alga Laurencia similis.[1][2][3] The alga was collected from the Hainan coastlines of the People's Republic of China in May 2006.[3] In their study, Su and colleagues isolated a total of sixteen sesquiterpenes, including the previously unknown this compound.[1][2] The compound was isolated as colorless needles.[2]

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process of extraction, chromatographic separation, and spectroscopic analysis.

Extraction and Isolation

The general procedure for the isolation of sesquiterpenes from Laurencia similis, as described by Su et al. (2009), is as follows:

-

Extraction: The dried and powdered alga was extracted with 95% ethanol at room temperature.[2][4]

-

Partitioning: The concentrated ethanolic extract was then partitioned between ethyl acetate (EtOAc) and water.[2][4]

-

Column Chromatography (Silica Gel): The EtOAc-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate.[2]

-

Column Chromatography (Sephadex LH-20): Fractions containing compounds of interest were further purified by column chromatography on Sephadex LH-20.[2]

-

Preparative Thin-Layer Chromatography (TLC): Final purification of this compound was achieved using preparative TLC.[2]

Structural Characterization

The structure of this compound was elucidated using extensive spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. 1D (¹H and ¹³C) and 2D NMR spectra were acquired on a Bruker Avance-500 spectrometer.[3]

Data Presentation

The following tables summarize the quantitative spectroscopic data reported for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 6 | 0.53 | d | 9.1 |

| 7 | 0.75 | m | |

| 12 (H₃) | 0.97 | s | |

| 15 (H₃) | 1.07 | s | |

| 14 (H₃) | 0.95 | d | 6.9 |

| 13 (H₃) | 0.98 | s | |

| 3 (H₂) | 1.38 | m | |

| 4 | 1.75 | m | |

| 2 (H₂) | 2.01 | m | |

| 8α | 1.22 | m | |

| 8β | 2.32 | m | |

| 1 | 5.53 | m |

Data sourced from Su et al., 2009.[2]

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon (C) | Chemical Shift (δ, ppm) | Type |

| 1 | 116.4 | d (CH) |

| 2 | 25.4 | t (CH₂) |

| 3 | 26.7 | t (CH₂) |

| 4 | 36.9 | d (CH) |

| 5 | 38.8 | s (C) |

| 6 | 32.9 | d (CH) |

| 7 | 18.4 | d (CH) |

| 8 | 30.7 | t (CH₂) |

| 9 | 67.4 | d (CH) |

| 10 | 145.7 | s (C) |

| 11 | 18.6 | s (C) |

| 12 | 16.1 | q (CH₃) |

| 13 | 29.8 | q (CH₃) |

| 14 | 16.6 | q (CH₃) |

| 15 | 23.9 | q (CH₃) |

Data sourced from Su et al., 2009.[2]

Biological Activity

In the initial study by Su et al. (2009), this compound and the other isolated sesquiterpenes were evaluated for their cytotoxic activity against the human liver adenocarcinoma cell line BEL7402.[1][2] All the tested compounds, including this compound, were found to be inactive, with an IC₅₀ value greater than 10 µg/mL.[1][2] To date, no further studies on the biological activity or potential signaling pathway interactions of this compound have been reported in the scientific literature. While other sesquiterpenes from the Laurencia genus have shown cytotoxic and other biological activities, these have not been demonstrated for this compound itself.[5][6]

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the key stages in the isolation of this compound from Laurencia similis.

Caption: Isolation workflow of this compound.

Conclusion

The discovery of this compound from the marine red alga Laurencia similis in 2009 expanded the knowledge of aristolane-type sesquiterpenes. The structural elucidation was thoroughly conducted using NMR spectroscopy. While the initial biological screening for cytotoxicity was negative, the detailed characterization of this molecule provides a valuable reference for natural product chemists. Further research would be necessary to explore other potential biological activities and to investigate its synthetic pathways. This guide has consolidated the available technical information on this compound to serve as a foundational resource for the scientific community.

References

- 1. Sesquiterpenes from Laurencia similis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New cytotoxic sesquiterpenes from the red alga... - Pergamos [pergamos.lib.uoa.gr]

Review of aristolane-type sesquiterpenoids

An In-Depth Technical Guide to Aristolane-Type Sesquiterpenoids

Introduction

Aristolane-type sesquiterpenoids are a unique class of natural products characterized by a tricyclic carbon skeleton featuring a distinctive gem-dimethylcyclopropane moiety.[1] These compounds are predominantly isolated from terrestrial plants, particularly from the genera Nardostachys and Aristolochia, as well as from marine organisms and fungi.[1][2] The structural diversity within this class, arising from various oxidation patterns and substitutions, has led to a wide range of reported biological activities.

For drug development professionals and researchers, aristolane-type sesquiterpenoids represent a promising source of novel scaffolds. Their activities span from regulating key neurological targets like the serotonin transporter (SERT) to exhibiting anti-inflammatory and cardiovascular effects.[3][4][5] This guide provides a comprehensive overview of their isolation, structural elucidation, biosynthesis, and pharmacological significance, supported by quantitative data and detailed experimental methodologies.

Isolation and Structure Elucidation

The isolation and structural characterization of aristolane-type sesquiterpenoids involve a combination of chromatographic and spectroscopic techniques.

Experimental Protocols

1. Extraction and Isolation:

A general workflow for the extraction and isolation of aristolane-type sesquiterpenoids from plant material, such as the roots and rhizomes of Nardostachys chinensis, is as follows:[1][6]

-

Plant Material Preparation: The air-dried and powdered plant material (e.g., roots and rhizomes) is subjected to extraction.

-

Extraction: The powdered material is extracted exhaustively with a solvent, typically 95% ethanol, at room temperature. The process is often repeated multiple times to ensure complete extraction.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fractions are subjected to repeated column chromatography. Common stationary phases include silica gel and Sephadex LH-20.[6] Elution is performed using gradient solvent systems (e.g., chloroform/acetone mixtures) to separate the compounds.[6]

-

Preparative HPLC: Final purification of the isolated compounds is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure sesquiterpenoids.

2. Structure Elucidation:

The structures of novel aristolane-type sesquiterpenoids are determined using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, ROESY/NOESY) experiments are crucial for establishing the planar structure and relative stereochemistry of the molecule.[1][6]

-

Single-Crystal X-ray Diffraction: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.[4]

-

Electronic Circular Dichroism (ECD): In cases where suitable crystals cannot be obtained, the absolute configuration can be determined by comparing experimental ECD spectra with quantum chemically calculated spectra.[3]

Data Presentation: Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for representative aristolane-type sesquiterpenoids isolated from Nardostachys chinensis.[1]

Table 1: ¹H and ¹³C NMR Data for Secoaristolenedioic Acid (1) in Pyridine-d₅ [1]

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 135.1 (d) | 6.96 (t, 3.7) |

| 2 | 26.5 (t) | 2.51 (m), 2.45 (m) |

| 3 | 29.5 (t) | 2.05 (m) |

| 4 | 37.0 (d) | 2.37 (m) |

| 5 | 50.1 (s) | |

| 6 | 45.3 (d) | 1.83 (d, 7.9) |

| 7 | 30.8 (d) | 2.50 (d, 7.9) |

| 8 | 179.9 (s) | |

| 9 | 180.1 (s) | |

| 10 | 138.8 (s) | |

| 11 | 29.1 (s) | |

| 12 | 32.4 (q) | 1.91 (s) |

| 13 | 19.3 (q) | 1.84 (s) |

| 14 | 15.6 (q) | 1.81 (d, 6.2) |

| 15 | 17.5 (q) | 1.05 (d, 6.9) |

Table 2: ¹H and ¹³C NMR Data for 1α,2β-dihydroxyaristolone (2) in CD₃OD [1]

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 77.3 (d) | 4.07 (dd, 3.0, 1.3) |

| 2 | 71.9 (d) | 3.91 (q-like, 2.9) |

| 3 | 38.3 (t) | 1.98 (m), 1.70 (m) |

| 4 | 37.3 (d) | 2.08 (m) |

| 5 | 53.0 (s) | |

| 6 | 36.3 (d) | 1.76 (d, 8.4) |

| 7 | 27.6 (d) | 2.13 (d, 8.4) |

| 8 | 25.8 (t) | 2.05 (m), 1.95 (m) |

| 9 | 199.7 (s) | |

| 10 | 168.3 (s) | |

| 11 | 28.5 (s) | |

| 12 | 29.9 (q) | 1.30 (s) |

| 13 | 18.0 (q) | 1.25 (s) |

| 14 | 15.5 (q) | 1.14 (d, 6.8) |

| 15 | 22.1 (q) | 1.08 (d, 6.9) |

Biosynthesis

The biosynthesis of aristolane-type sesquiterpenoids follows the general pathway for terpenoid synthesis, starting from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Farnesyl Pyrophosphate (FPP) Synthesis: Three molecules of IPP and DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

-

Cyclization: FPP undergoes a complex cyclization cascade initiated by a sesquiterpene synthase. This involves the formation of a germacrene A cation.

-

Rearrangement: The germacrene A cation undergoes further intramolecular cyclization and rearrangement, including a 1,3-hydride shift, to form the characteristic bicyclic core and the gem-dimethylcyclopropane ring of the aristolane skeleton.

-

Post-Modification: The basic aristolane skeleton is then subjected to various enzymatic modifications, such as oxidation, hydroxylation, and acylation, by enzymes like cytochrome P450 monooxygenases, to produce the diverse array of naturally occurring aristolane derivatives.

Pharmacological Activities

Aristolane-type sesquiterpenoids have demonstrated a variety of interesting pharmacological activities, making them attractive candidates for drug discovery.

Regulation of Serotonin Transporter (SERT)

Several aristolane sesquiterpenoids isolated from Nardostachys species have been shown to modulate the activity of the serotonin transporter (SERT), a key target for the treatment of neuropsychiatric and digestive disorders.[3][4] For instance, kanshone C was identified as a potent inhibitor of SERT, while other related compounds showed enhancing effects on SERT function.[4][7] This dual regulation highlights the potential of the aristolane scaffold for developing novel antidepressants or treatments for gastrointestinal motility disorders.

Cardiovascular Effects and Vasodilation

Aristolone, a prominent aristolane sesquiterpenoid from Nardostachys jatamansi, has been shown to induce mesenteric vasodilation and ameliorate hypertension.[5] Its mechanism of action involves the activation of the K-ATP channel and the PDK1-Akt-eNOS signaling pathway, leading to increased nitric oxide (NO) production and subsequent vasorelaxation.[5]

Anti-neuroinflammatory Activity

Sesquiterpenoids isolated from Nardostachys jatamansi, including nardoaristolone B, have demonstrated anti-neuroinflammatory effects.[8] These compounds have been shown to inhibit the production of pro-inflammatory mediators in microglia, suggesting their potential for the treatment of neurodegenerative diseases where neuroinflammation plays a key role.

Table 3: Bioactivity Data of Selected Aristolane-Type Sesquiterpenoids

| Compound | Source | Bioactivity | Target/Assay | Reference |

| Kanshone C | Nardostachys chinensis | SERT Inhibition | In vitro SERT function assay | [4] |

| Aristolone | Nardostachys jatamansi | Vasodilation, Antihypertensive | PDK1-Akt-eNOS pathway, K-ATP channel | [5] |

| Nardoaristolone B | Nardostachys jatamansi | Anti-neuroinflammatory | Inhibition of inflammatory mediators | [8] |

| Aristoloterpenate-I | Aristolochia heterophylla | Cytotoxicity | Hepatoma G2, 2, 2, 15 cells | [9] |

Conclusion

Aristolane-type sesquiterpenoids represent a structurally fascinating and pharmacologically significant class of natural products. Their unique tricyclic core, combined with diverse functionalizations, provides a rich platform for discovering new therapeutic agents. The demonstrated activities against critical targets in the central nervous and cardiovascular systems underscore their potential in drug development. Further research into the synthesis of novel analogues, structure-activity relationships, and in-depth mechanistic studies will be crucial to fully exploit the therapeutic promise of this remarkable class of molecules.

References

- 1. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aristolone in Nardostachys jatamansi DC. induces mesenteric vasodilation and ameliorates hypertension via activation of the KATP channel and PDK1-Akt-eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sesquiterpene esters of aristolochic acid from the root and stem of Aristolochia heterophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sedative Potential of Aristolan-1(10)-en-9-ol: A Technical Guide for Therapeutic Exploration

For Immediate Release: November 21, 2025

This technical guide provides an in-depth analysis of the therapeutic potential of Aristolan-1(10)-en-9-ol, a sesquiterpenoid isolated from Nardostachys chinensis (Spikenard). This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel sedative and anxiolytic agents. The information presented herein summarizes the current understanding of this compound's pharmacological effects, mechanism of action, and preclinical data, with a focus on its potential as a therapeutic agent with a favorable safety profile.

Executive Summary

This compound, a naturally occurring sesquiterpenoid, has demonstrated significant sedative properties in preclinical studies. Administered via inhalation, it effectively reduces locomotor activity and potentiates GABAergic neurotransmission, suggesting a mechanism of action distinct from many conventional sedatives. Notably, it does not appear to impair motor coordination at effective sedative doses, highlighting its potential as a safer alternative to existing treatments. This guide will detail the quantitative data from key studies, provide comprehensive experimental protocols for replication and further investigation, and visualize the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The sedative effects of this compound have been quantified in murine models. The following tables summarize the key findings from locomotor activity assays and pentobarbital-induced sleep tests.

Table 1: Effect of this compound on Locomotor Activity in Mice

| Treatment Group | Dose | Route of Administration | Locomotor Inhibition (%) |

| This compound | 300 µ g/cage | Inhalation | ~60% |

| Control | Vehicle | Inhalation | 0% |

Table 2: Effect of this compound on Pentobarbital-Induced Sleep in Mice

| Treatment Group | Dose | Route of Administration | Sleep Duration (min) | Antagonist |

| This compound | 300 µ g/cage | Inhalation | Significantly Prolonged | - |

| Diazepam (Positive Control) | 1 mg/kg | Intraperitoneal | Comparable to this compound | - |

| This compound + Flumazenil | 300 µ g/cage + 3 mg/kg | Inhalation + Intraperitoneal | Effect Reversed | GABAA-benzodiazepine receptor antagonist |

| Control | Vehicle | Inhalation | Baseline | - |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Isolation and Purification of this compound

This compound is isolated from the dried roots and rhizomes of Nardostachys chinensis. The general procedure involves:

-

Extraction: The plant material is subjected to solvent extraction, typically with a non-polar solvent such as hexane, followed by a more polar solvent like acetone to isolate a range of sesquiterpenoids.

-

Chromatography: The crude extract is then subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound.

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Inhalation Administration Protocol

A specialized inhalation chamber is used for the administration of this compound to mice.

-

Chamber Setup: A sealed chamber with controlled airflow is utilized.

-

Compound Vaporization: A specific quantity of this compound is vaporized within the chamber to achieve the desired atmospheric concentration.

-

Animal Exposure: Mice are placed in the chamber for a defined period (e.g., 60 minutes) to ensure adequate inhalation of the compound.

Locomotor Activity Test

This test assesses the spontaneous motor activity of mice.

-

Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.

-

Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.

-

Procedure: Following inhalation administration of this compound or vehicle, mice are placed individually into the open-field arena. Their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration.

-

Data Analysis: The percentage of inhibition in locomotor activity is calculated by comparing the activity of the treated group to the control group.

Pentobarbital-Induced Sleeping Time Test

This assay evaluates the hypnotic effect of the compound.

-

Procedure: After the inhalation period, mice are administered a sub-hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, intraperitoneally).

-

Observation: The onset and duration of sleep are recorded. The loss of the righting reflex is considered the onset of sleep, and its return is considered the end of the sleep period.

-

Antagonist Study: To investigate the mechanism of action, a separate group of mice is pre-treated with a GABAA receptor antagonist like flumazenil before the administration of this compound and pentobarbital.

Rota-rod Test

This test is used to assess motor coordination and balance.

-

Apparatus: A rotating rod apparatus with adjustable speed.

-

Training: Mice are trained on the rota-rod at a constant speed for a few days prior to the experiment until they can remain on the rod for a set duration.

-

Procedure: Following inhalation of this compound or a positive control (e.g., diazepam), mice are placed on the rotating rod, and the latency to fall is recorded. The rod is typically set to accelerate during the test.

Visualizations

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

Conclusion and Future Directions

This compound presents a promising profile as a novel sedative agent. Its efficacy via a non-invasive inhalation route, coupled with a lack of motor impairment, suggests a significant therapeutic advantage. The GABAergic mechanism of action provides a clear path for further investigation and optimization. Future research should focus on dose-response studies, detailed pharmacokinetic and pharmacodynamic profiling, and exploration of its potential in models of anxiety and other CNS disorders. The development of synthetic analogs could also lead to improved potency and drug-like properties. This technical guide serves as a foundational resource for the scientific community to advance the research and development of this compound as a potential therapeutic.

Methodological & Application

Application Notes and Protocols for the Isolation of Aristolan-1(10)-en-9-ol from Nardostachys chinensis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nardostachys chinensis, a perennial herb found in the Himalayan region, is a source of various bioactive sesquiterpenoids.[1] Among these, aristolane-type sesquiterpenoids are of significant interest due to their potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of a specific aristolane sesquiterpenoid, aristolan-1(10)-en-9-ol, from the roots and rhizomes of Nardostachys chinensis. The methodologies described herein are based on established phytochemical investigation procedures for this plant species.[2]

Data Presentation

The following table summarizes the yield of representative aristolane-type sesquiterpenoids isolated from Nardostachys chinensis in a typical study. This data is provided to give researchers an approximate expectation of compound yield from a large-scale extraction.

| Plant Material | Initial Dry Weight (kg) | Extraction Solvent | Isolated Compound | Yield (mg) |

| Roots and Rhizomes of N. chinensis | 12.0 | 95% aqueous EtOH | Secoaristolenedioic acid | 47 |

| Roots and Rhizomes of N. chinensis | 12.0 | 95% aqueous EtOH | 3′-hydroxynardoaristolone A | 31 |

| Roots and Rhizomes of N. chinensis | 12.0 | 95% aqueous EtOH | 1α,2β-dihydroxyaristolone | 14 |

Data extracted from Wang et al., 2019.[2]

Experimental Protocols

1. Plant Material and Extraction

-

1.1. Plant Material Preparation: The roots and rhizomes of Nardostachys chinensis are air-dried and then powdered to a coarse consistency to increase the surface area for solvent extraction.[2]

-

1.2. Extraction:

-

The powdered plant material (e.g., 12.0 kg) is extracted with 95% aqueous ethanol (3 x 18 L) at room temperature.[2]

-

The extracts are combined and the solvent is evaporated under reduced pressure to yield a crude ethanol extract.

-

2. Chromatographic Separation and Purification

-

2.1. Initial Fractionation (Solvent Partitioning):

-

The crude ethanol extract is suspended in water and partitioned successively with ethyl acetate.

-

The ethyl acetate fraction is concentrated under reduced pressure. This fraction typically contains the sesquiterpenoids.[3]

-

-

2.2. Column Chromatography (CC):

-

The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and acetone (e.g., starting from 100:1 to 50:1 v/v).[2]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

2.3. Further Purification using Sephadex LH-20 and MPLC:

-

The combined fractions containing the target compound are further purified by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase.[2]

-

Medium Pressure Liquid Chromatography (MPLC) with a C18 reversed-phase column can also be employed for further separation, using a gradient of methanol in water (e.g., 20% to 100%).[2]

-

-

2.4. Final Purification by Preparative HPLC (prep-HPLC):

-

The final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column.

-

A typical mobile phase would be an isocratic or gradient system of methanol and water.[2]

-

The purity of the isolated compound should be verified by analytical HPLC.

-

3. Structure Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra provide information on the proton and carbon framework of the molecule.

-

2D NMR experiments such as COSY, HSQC, HMBC, and ROESY or NOESY are used to establish the connectivity and relative stereochemistry of the molecule.[2]

-

Visualizations

Caption: Experimental workflow for the isolation of this compound.

Caption: Logical steps for the purification and identification of this compound.

References

- 1. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]